Cas no 4302-87-8 ( )

  structure
  structure
Productnaam: 
CAS-nummer:4302-87-8
MF:C10H16N2
MW:164.247442245483
CID:928667
PubChem ID:95656

  Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[2-(methylamino)propyl]aniline
    • 4-Amino-N,α-dimethylbenzeneethanamine
    • (+-)-4-(2-Methylamino-propyl)-anilin
    • (+-)-4-(2-methylamino-propyl)-aniline
    • 1-(p-Aminophenyl)-2-methylaminopropan
    • 1-(p-Aminophenyl)-2-methylaminopropane
    • 4-(2-Methylamino-propyl)-anilin
    • 4-(2-methylamino-propyl)-aniline
    • Aniline, p-(2'-methylamino)propyl-
    • d-1-(p-Aminophenyl)-2-methylaminopropane
    • p-aminomethamphetamine
    • S 15 (VAN)
    • S-15
    • WLN: ZR D1Y1&M1
    • dl-1-(p-Aminophenyl)-2-methylaminopropane
    • Phenethylamine, p-amino-N,alpha-dimethyl-
    • S70CN675K0
    • SCHEMBL10076421
    • p-Amino-N,alpha-dimethylphenethylamine
    • 1-(p-Aminophenyl)-2-methylamino-propan
    • alpha-(4-Aminophenyl)-beta-methylamino-propane
    • Benzeneethanamine, 4-amino-N,.alpha.-dimethyl-
    • Q27288751
    • Benzeneethanamine, 4-amino-N,alpha-dimethyl-
    • P-AMINOPHENETHYL AMINE,N,B-DIMETHYL
    • 1-(p-Aminophenyl)-2-methylaminopropan [German]
    • Phenethylamine, p-amino-N,alpha-dimethyl-, (+)-
    • d-1-(p-Aminophenyl)-2-methylamino-propan [German]
    • NIOSH/SG9500100
    • Aniline, p-(2'-methylamino)propyl-, (+)-
    • d-1-(p-Aminophenyl)-2-methylamino-propan
    • Phenethylamine, p-amino-N,.alpha.-dimethyl-
    • S 15
    • NSC27584
    • SG95001000
    • DTXSID10874118
    • NSC-27584
    • Phenethylamine, p-amino-N,alpha-dimethyl-, (+-)-
    • UNII-S70CN675K0
    • CCAQCUJAADGTGQ-UHFFFAOYSA-N
    • S-15, (+/-)-
    • Phenethylamine,.alpha.-dimethyl-
    • 4302-87-8
    • p-Amino-N,.alpha.-dimethylphenethylamine
    • 4-AMINO-N,.ALPHA.-DIMETHYLBENZENEETHANAMINE
    • .alpha.-(4-aminophenyl)-.beta.-methylaminopropane
    • NSC 27584
    • Benzeneethanamine,.alpha.-dimethyl-
    • DB-299378
    • (+-)-p-Amino-N,alpha-dimethylphenethylamine
    • (+)-4-[2-(Methylamino)propyl]aniline
    • (+/-)-N-methyl-2-(4-amino-phenyl)-1-methyl-ethyl amine
    •  
    • Inchi: InChI=1S/C10H16N2/c1-8(12-2)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
    • InChI-sleutel: CCAQCUJAADGTGQ-UHFFFAOYSA-N
    • LACHT: CC(CC1=CC=C(C=C1)N)NC

Berekende eigenschappen

  • Exacte massa: 164.13148
  • Monoisotopische massa: 164.131348519g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 117
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 38Ų

Experimentele eigenschappen

  • Dichtheid: 0.9283 (rough estimate)
  • Kookpunt: 281.73°C (rough estimate)
  • Brekindex: 1.6210 (estimate)
  • PSA: 38.05

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd